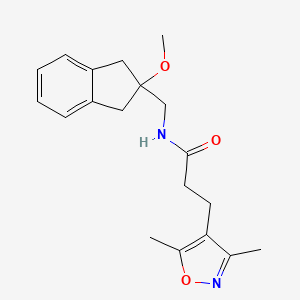![molecular formula C17H20N4O2S B2900831 N-[5-(azepan-1-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide CAS No. 1251600-22-2](/img/structure/B2900831.png)
N-[5-(azepan-1-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(azepan-1-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide, commonly known as APIT, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity.
作用機序
The mechanism of action of APIT is not fully understood. However, studies have shown that APIT inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. Inhibition of HDAC activity by APIT leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
APIT has been shown to have various biochemical and physiological effects. Studies have shown that APIT can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. APIT has also been shown to have anti-inflammatory activity and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using APIT in lab experiments is its potent anti-cancer activity. APIT has been shown to be effective against various types of cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using APIT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the scientific research of APIT. One of the most promising directions is the development of APIT-based cancer therapies. Further studies are needed to fully understand the mechanism of action of APIT and to optimize its pharmacokinetic properties. Additionally, studies are needed to investigate the potential applications of APIT in other diseases, such as neurodegenerative disorders and inflammatory diseases.
In conclusion, APIT is a novel compound that has shown promising results in various scientific research applications. Its potent anti-cancer activity and other biochemical and physiological effects make it a promising candidate for further research and development.
合成法
The synthesis of APIT involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyridine with sodium sulfide to form 2-amino-5-nitropyridine. This compound is then reacted with 2-chloroacetyl chloride to form 2-(acetylamino)-5-nitropyridine. The final step involves the reaction of this compound with 1-azepanecarbonyl isothiocyanate to form APIT.
科学的研究の応用
APIT has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of APIT is in cancer therapy. Studies have shown that APIT has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. APIT has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
特性
IUPAC Name |
N-[5-(azepane-1-carbonyl)-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)19-15-14(13-8-4-5-9-18-13)20-24-16(15)17(23)21-10-6-2-3-7-11-21/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEZBJKOXLHYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(azepan-1-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

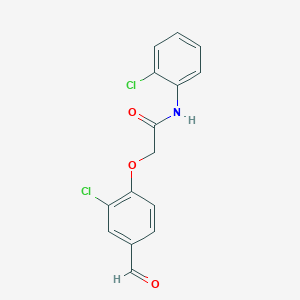
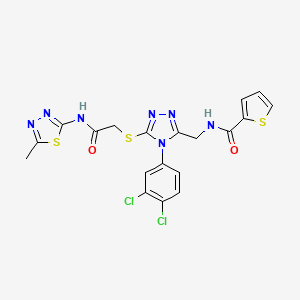
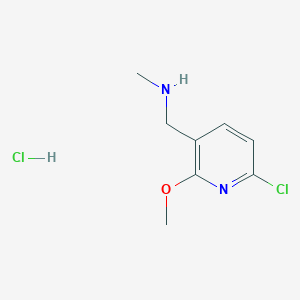
![Cyclopentyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2900758.png)
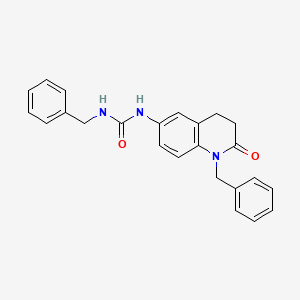
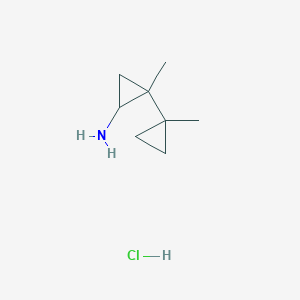
![N-(sec-butyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2900761.png)
![6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2900762.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2900763.png)
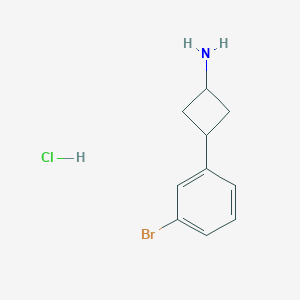
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2900767.png)
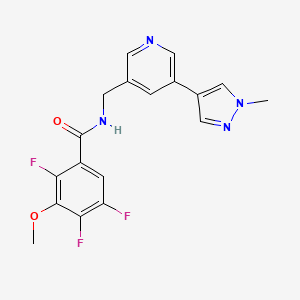
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2900770.png)
